molecular formula C19H16Cl2N2OS B2568526 2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether CAS No. 339278-73-8

2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether

Cat. No.: B2568526
CAS No.: 339278-73-8
M. Wt: 391.31
InChI Key: ROSZAASWUINCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether is a complex organic compound with a unique structure that combines a dichlorobenzyl group, a methyl group, and a phenylsulfanyl group attached to a pyrimidinyl ether backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether typically involves multiple steps, starting with the preparation of the dichlorobenzyl and pyrimidinyl ether intermediates. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, Suzuki–Miyaura coupling is a common method used in the synthesis of such compounds, which involves the use of palladium catalysts and boron reagents .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

Scientific Research Applications

2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-[(2,4-dichlorophenyl)methoxy]-2-methyl-6-(phenylsulfanylmethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2OS/c1-13-22-16(12-25-17-5-3-2-4-6-17)10-19(23-13)24-11-14-7-8-15(20)9-18(14)21/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSZAASWUINCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCC2=C(C=C(C=C2)Cl)Cl)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.